Tabtoxin

Description

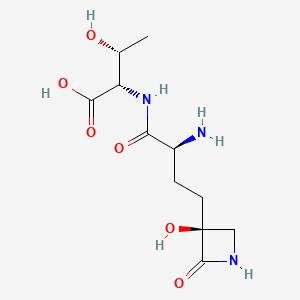

Structure

2D Structure

3D Structure

Properties

CAS No. |

40957-90-2 |

|---|---|

Molecular Formula |

C11H19N3O6 |

Molecular Weight |

289.29 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-amino-4-[(3S)-3-hydroxy-2-oxoazetidin-3-yl]butanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C11H19N3O6/c1-5(15)7(9(17)18)14-8(16)6(12)2-3-11(20)4-13-10(11)19/h5-7,15,20H,2-4,12H2,1H3,(H,13,19)(H,14,16)(H,17,18)/t5-,6+,7+,11+/m1/s1 |

InChI Key |

UECKJIVUCBNITH-WRWSIIAISA-N |

SMILES |

CC(C(C(=O)O)NC(=O)C(CCC1(CNC1=O)O)N)O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC[C@@]1(CNC1=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCC1(CNC1=O)O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tabtoxin; |

Origin of Product |

United States |

Tabtoxin Biosynthesis Pathway and Genetic Determinants

Precursor Pathways and Metabolic Origin of Tabtoxin

This compound's synthesis draws upon intermediates from essential amino acid biosynthetic routes, highlighting a metabolic connection between primary metabolism and secondary metabolite production.

Integration with the Lysine (B10760008) Biosynthetic Pathway

Studies have demonstrated that this compound biosynthesis proceeds, in part, along the lysine biosynthetic pathway. researchgate.netnih.govnih.gov This integration means that some initial steps in the formation of this compound share enzymatic reactions and intermediates with the synthesis of lysine, an essential amino acid.

Branch Point after Tetrahydropicolineate Formation

A crucial juncture in the pathway occurs after the formation of tetrahydropicolineate. researchgate.netnih.gov The this compound biosynthetic route branches off from the lysine pathway at this intermediate, before the formation of diaminopimelate (DAP), which is a direct precursor to lysine. researchgate.netnih.govnih.gov Specifically, pyruvate (B1213749) and aspartate semialdehyde are condensed by dihydropicolineate synthase (DapA) to produce dihydropicolineate, which is then reduced to tetrahydropicolineate by dihydropicolineate reductase (DapB). researchgate.netnih.govresearchgate.net Following tetrahydropicolineate, dedicated this compound biosynthetic enzymes take over to assemble the toxin structure. researchgate.netnih.gov

Genetic Organization of this compound Biosynthetic Gene Clusters

The genes responsible for this compound biosynthesis are typically organized in gene clusters located on the bacterial chromosome. mdpi.comresearchgate.net These clusters contain the genetic information for the enzymes and proteins required for the synthesis, processing, and export of this compound. mdpi.comresearchgate.netnih.gov

Identification and Characterization of tblA Gene

The tblA gene is a key component of the this compound biosynthetic gene cluster and is required for this compound production. mdpi.comresearchgate.netresearchgate.netnih.gov Initial studies involving cloned regions revealed the presence of tblA. mdpi.comresearchgate.netresearchgate.net The tblA gene encodes a protein whose amino acid sequence is reportedly unrelated to those of previously known polypeptides. mdpi.comresearchgate.netresearchgate.net Transcriptional analysis has shown that tblA is transcribed and its mRNA can be detected in bacterial cells. nih.govebi.ac.uk The gene potentially encodes a protein of 231 amino acids. nih.govebi.ac.uk

Identification and Characterization of tabA Gene

Another gene critical for this compound biosynthesis is tabA, also referred to as tblB. researchgate.netresearchgate.net The tabA gene product exhibits amino acid sequence homology to meso-DAP decarboxylase (the lysA gene product), an enzyme involved in the lysine biosynthetic pathway. mdpi.comresearchgate.netresearchgate.netapsnet.orgnih.gov This similarity further supports the link between the this compound and lysine biosynthetic routes. mdpi.comresearchgate.netresearchgate.netapsnet.org Despite this homology, tabA was unable to complement an Escherichia coli lysA mutant, suggesting a specialized role in this compound biosynthesis, possibly recognizing a substrate analogue from the lysine pathway. mdpi.comresearchgate.netresearchgate.netnih.gov The tabA gene is located immediately downstream of the tblA locus. mdpi.comresearchgate.net PCR-based methods targeting the tabA gene have been developed for the specific detection of this compound-producing P. syringae pathovars. researchgate.netcoresta.org An 829-bp amplification product of tblA and a 1020-bp amplification product of tabA have been used for this purpose. researchgate.netcoresta.org

Roles of tblF and TabP in this compound Assembly and Processing

Beyond tblA and tabA, other genes within the cluster play vital roles in the final assembly and processing of this compound. The gene tblF is presumed to encode an enzyme with similarity to D-alanine-D-alanine ligase. mdpi.comresearchgate.netnih.gov TblF is identified as an ATP-grasp enzyme. nih.gov It functions as an L-amino acid ligase and is involved in linking tabtoxinine-β-lactam (TβL) to threonine (Thr) to form the dipeptide this compound (TβL-Thr). wikipedia.orgnih.gov This step is crucial for the formation of the complete this compound molecule. wikipedia.orgnih.gov

The metallopeptidase TabP is responsible for the maturation or activation event that converts this compound into its biologically active form, tabtoxinine-β-lactam (TβL). mdpi.comnih.govresearchgate.netnih.gov This cleavage of the peptide bond linking TβL to threonine is a critical step for the toxin's activity. mdpi.comnih.govjkcprl.ac.in The activity of TabP is dependent on the presence of zinc. mdpi.comresearchgate.netnih.gov

The this compound biosynthetic gene cluster also contains other genes, such as tblS (putative β-lactam synthetase), tblC (putative clavaminic acid synthase), tblD (putative GNAT acyltransferase), and tblE (putative membrane protein), which work in conjunction with TblF to assemble this compound from the branch point intermediate. researchgate.netnih.govresearchgate.netnih.gov

Here is a summary of some of the key genes and their putative functions in this compound biosynthesis:

| Gene | Putative Function | Homology/Similarity | Notes |

| tblA | Required for this compound biosynthesis | Unrelated to known polypeptides | Regulated by lemA (now gacS). mdpi.comresearchgate.netresearchgate.netnih.govebi.ac.uk Encodes ~231 amino acids. nih.govebi.ac.uk |

| tabA | Enzyme in this compound biosynthetic pathway | meso-DAP decarboxylase (lysA) | Unable to complement E. coli lysA mutant. mdpi.comresearchgate.netresearchgate.netnih.gov Also called tblB. researchgate.netresearchgate.net |

| tblS | Putative β-lactam synthetase | β-lactam synthase, asparagine synthetases | Involved in β-lactam ring formation. researchgate.netnih.govresearchgate.netnih.gov |

| tblC | Putative clavaminic acid synthase | Clavaminic acid synthase | Works with TblS in assembly. researchgate.netnih.govresearchgate.netnih.gov |

| tblD | Putative GNAT acyltransferase | GNAT family acetyltransferase | May be a gene fusion product. researchgate.netnih.govresearchgate.netnih.gov |

| tblE | Putative membrane protein | - | Forms a functional pair with TblF. researchgate.netnih.govresearchgate.netnih.gov |

| tblF | L-Amino acid ligase | D-alanine-D-alanine ligase | ATP-grasp enzyme. nih.gov Links TβL to threonine. wikipedia.orgnih.gov |

| TabP | Putative zinc metallopeptidase | Zinc metallopeptidase | Converts this compound to TβL. mdpi.comnih.govresearchgate.netnih.gov Requires zinc for activity. mdpi.comresearchgate.netnih.gov |

| TblR | Multidrug resistance transporter protein | Transporter, multidrug resistance | Involved in export of TβL. researchgate.netresearchgate.netnih.gov |

The genetic organization and the functions of these genes highlight the dedicated enzymatic machinery required for the synthesis of this compound, starting from intermediates shared with primary metabolism and proceeding through specific steps to assemble and process the final toxin molecule.

Other Putative Genes within the Biosynthetic Region

The this compound biosynthetic gene cluster contains several open reading frames (ORFs) in addition to those directly involved in the core biosynthetic steps. In P. syringae pv. tabaci strain 6605, the cluster contains 12 ORFs arranged in opposite directions. nih.gov These include genes like tblA, which encodes a product with no close homologs but is required for this compound production and is regulated by the lemA (now gacS) gene. mdpi.comebi.ac.ukresearchgate.net TblE is a putative membrane protein, and TblF is thought to be an enzyme similar to D-alanine-D-alanine ligase. mdpi.com The gene tblR encodes a member of the transporter and multi-drug resistance family, likely involved in exporting the completed toxin. nih.govmdpi.com TabP is a putative zinc metallopeptidase believed to be responsible for cleaving this compound to its active form, tabtoxinine-β-lactam. nih.govmdpi.com The cluster also contains genes with similarity to those involved in clavulanic acid synthesis, such as tblS (similar to β-lactam synthase) and tblC (resembling clavaminic acid synthase), which are involved in forming the β-lactam ring. mdpi.com

Here is a table summarizing some of the putative genes within the this compound biosynthetic region:

| Gene | Putative Function |

| tblA | Required for this compound production, function unknown. mdpi.comebi.ac.ukresearchgate.net |

| tabA | Homologous to meso-DAP decarboxylase (lysA). mdpi.comebi.ac.ukresearchgate.net |

| tblS | Putative β-lactam synthetase. nih.govmdpi.comresearchgate.net |

| tblC | Putative clavaminic acid synthase. nih.govmdpi.comresearchgate.net |

| tblD | Putative GNAT acyltransferase. nih.govmdpi.comresearchgate.net |

| tblE | Putative membrane protein. nih.govmdpi.comresearchgate.net |

| tblF | Putative D-Ala-D-Ala ligase. nih.govmdpi.comresearchgate.net |

| tblR | Putative transporter/multi-drug resistance. nih.govmdpi.com |

| tabP | Putative zinc metallopeptidase. nih.govmdpi.com |

Enzymology of this compound Biogenesis

The biosynthesis of this compound involves a series of enzymatic reactions that utilize precursors from primary metabolism. The pathway converges with lysine biosynthesis at the point of tetrahydrodipicolinate formation. mdpi.comresearchgate.net

Specific Enzyme Activities in this compound Synthesis

Several enzymes encoded within the this compound biosynthetic cluster have been characterized or assigned putative functions based on homology. This compound biosynthesis branches off from the lysine pathway after tetrahydrodipicolinate is formed by dihydropicolinate synthase (DapA) and dihydropicolinate reductase (DapB). mdpi.comresearchgate.net

Enzymes specifically involved in this compound synthesis include:

TblS: A putative β-lactam synthetase, related to asparagine synthetases, involved in the formation of the β-lactam ring. nih.govmdpi.comresearchgate.net

TblC: A putative clavaminic acid synthase, also involved in β-lactam ring formation. nih.govmdpi.comresearchgate.net

TblD: Appears to be a fusion protein with a glucose-methanol-choline-oxidoreductase domain and a GNAT family acetyltransferase domain. The GNAT domain catalyzes the acetylation of the α-amino group of 5-methyl-L-lysine. nih.govmdpi.comresearchgate.netacs.org

TblF: A putative L-amino acid ligase that links tabtoxinine-β-lactam (TβL) to threonine, forming this compound. wikipedia.orgnih.govmdpi.comresearchgate.netasm.orgnih.govnih.gov Studies have shown that TabS (a homolog of TblF) has broad substrate specificity and can synthesize various dipeptides. asm.orgnih.govnih.gov

TabB: A predicted homolog of tetrahydrodipicolinate (THDPA)-N-acyltransferase (DapD). In vitro studies confirmed that TabB succinylates THDPA. nih.gov

TabD: A predicted homolog of N-acyl-THDPA aminotransferase (DapC). It is a PLP-dependent aminotransferase that uses glutamate (B1630785) as an amine donor. TabD can utilize both N-succinyl-THDPA and THDPA as substrates. nih.gov

TblA: An S-adenosyl-L-methionine-dependent methyltransferase that catalyzes a C-methylation reaction, considered an initial step in β-lactam construction. acs.org

The final maturation step involves the cleavage of this compound by the zinc-dependent metallopeptidase TabP to release the active toxin, TβL. nih.govmdpi.com

Here is a table detailing some specific enzyme activities:

| Enzyme | Proposed Activity | Related Pathway/Homolog |

| TblS | β-lactam synthetase (putative) | Asparagine synthetase |

| TblC | Clavaminic acid synthase (putative) | Clavulanic acid synthesis |

| TblD | GNAT acetyltransferase (acetylates 5-methyl-L-lysine) + GMC-oxidoreductase domain | GNAT family, DapD (partial) |

| TblF | L-amino acid ligase (links TβL to threonine) | D-Ala-D-Ala ligase (similarity) |

| TabB | THDPA-N-acyltransferase (succinylates THDPA) | DapD (lysine biosynthesis) |

| TabD | N-acyl-THDPA aminotransferase (uses glutamate) | DapC (lysine biosynthesis) |

| TblA | SAM-dependent methyltransferase (C-methylation) | SAM-dependent methyltransferase superfamily |

| TabP | Zinc metallopeptidase (cleaves this compound to TβL) | Zinc metallopeptidase |

Nonribosomal Peptide Synthetase (NRPS) Involvement, if applicable

While many bacterial peptide toxins, such as syringomycin (B1172496) and syringopeptin, are synthesized by large nonribosomal peptide synthetase (NRPS) systems, this compound biosynthesis does not appear to involve a typical large, modular NRPS system for the assembly of its dipeptide structure. researchgate.netmdpi.commdpi.comapsnet.orgnih.gov this compound is a relatively simple dipeptide, and its synthesis relies on enzymes with specific activities, including L-amino acid ligase (TblF/TabS) for the peptide bond formation, rather than the multi-module assembly characteristic of NRPS pathways. nih.govmdpi.comasm.orgnih.govnih.gov Some search results mention NRPS systems in the context of other P. syringae toxins like syringomycin, syringopeptin, coronatine (B1215496), and mangotoxin, contrasting them with this compound biosynthesis which is derived from the lysine pathway. researchgate.netmdpi.commdpi.comapsnet.orgnih.gov

Comparative Genomics of this compound Biosynthetic Loci Across Pathovars

The this compound biosynthetic gene cluster is found in various Pseudomonas syringae pathovars known to cause wildfire or related diseases, including P. syringae pv. tabaci, P. syringae pv. coronafaciens, and P. syringae pv. garcae. wikipedia.orgresearchgate.net Comparative genomic studies have shown that the this compound gene cluster is often located within genomic islands, suggesting its acquisition and distribution through horizontal gene transfer (HGT). researchgate.netnih.govnih.gov The presence of genes like integrase (xerC) near the cluster supports the idea of HGT. researchgate.netnih.gov

Comparative analyses of the this compound gene cluster across different strains and pathovars reveal a conserved core set of biosynthetic genes. researchgate.netnih.gov For instance, the this compound gene cluster in P. syringae pv. tabaci 6605 contains the 12 ORFs tblS, tblC, tblD, tblE, tblF, tblR, tabC, tblA, tabA, tabB, tabD, and tabP, arranged in opposite directions. nih.gov Homologs of the this compound gene cluster have been found in multiple strains of P. syringae pv. tabaci, P. syringae pv. oryzae, P. syringae pv. coronafaciens, P. syringae pv. garcae, P. syringae pv. fabae, and P. syringae pv. tremae. nih.gov

While the core biosynthetic genes are largely conserved, there can be variations in the surrounding genomic regions and the presence of accessory genes. Some studies have identified remnants of the this compound biosynthesis gene cluster in other Pseudomonas species, such as Pseudomonas cannabina pv. alisalensis, which also possess the this compound resistance gene (ttr). plos.org This suggests a dynamic evolutionary history of the this compound locus, likely shaped by HGT and genomic rearrangements. researchgate.netnih.govnih.gov The location of the cluster near tRNA genes or integrase genes in some strains further supports its mobility. nih.govnih.govebi.ac.uk

Here is a table illustrating the presence of the this compound gene cluster in various P. syringae pathovars:

| Pathovar | Presence of this compound Gene Cluster | Source Pathogenicity/Disease |

| P. syringae pv. tabaci | Yes | Wildfire of tobacco, bean disease (strain BR2) wikipedia.orgnih.gov |

| P. syringae pv. coronafaciens | Yes | Oat diseases wikipedia.orgresearchgate.net |

| P. syringae pv. garcae | Yes | Coffee diseases wikipedia.orgresearchgate.net |

| P. syringae pv. oryzae | Yes | Rice diseases nih.gov |

| P. syringae pv. fabae | Yes | Faba bean diseases nih.gov |

| P. syringae pv. tremae | Yes | Trema diseases nih.gov |

| P. cannabina pv. alisalensis | Remnants identified | Pathogenic on monocots and dicots (also has ttr gene) plos.org |

Molecular Mechanisms of Tabtoxin Phytotoxicity

Tabtoxin Activation and Release of the Active Moiety

This compound itself is a dipeptide composed of tabtoxinine-β-lactam linked to either serine or threonine researchgate.netnih.govmdpi.comnih.govresearchgate.net. It functions as a prodrug, requiring processing within the plant host to release the biologically active toxin, TβL rsc.orgrsc.orgresearchgate.netacs.org.

In Planta Conversion of this compound to Tabtoxinine-β-Lactam (TβL)

Upon entering plant cells, this compound undergoes hydrolysis to yield tabtoxinine-β-lactam nih.govresearchgate.netresearchgate.net. This conversion is crucial for its phytotoxicity, as TβL is the molecule that directly inhibits the target enzyme researchgate.netnih.govmdpi.comnih.gov. The structure of this compound consists of the active form, TβL, linked via an amide bond to serine or threonine nih.govresearchgate.net.

Role of Peptidases in TβL Release

The hydrolysis of this compound to release the toxic moiety, TβL, is facilitated by peptidases within the plant tissue researchgate.netnih.govmdpi.comnih.gov. Specifically, a zinc-activated aminopeptidase (B13392206) present in the periplasm has been implicated in the cleavage of this compound nih.govresearchgate.netresearchgate.net. This enzymatic breakdown is a critical step in the activation of this compound's phytotoxic potential researchgate.netnih.govmdpi.comnih.gov.

Primary Target Enzyme Inhibition by Tabtoxinine-β-Lactam

The primary mechanism by which TβL exerts its phytotoxic effects is through the inhibition of glutamine synthetase (GS) researchgate.netnih.govmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netontosight.ainih.gov. GS is a pivotal enzyme in nitrogen assimilation and metabolism in plants, fungi, and bacteria researchgate.netnih.govmicrobiologyresearch.org.

Irreversible Inhibition of Plant Glutamine Synthetase (GS)

Tabtoxinine-β-lactam is a potent and irreversible inhibitor of plant glutamine synthetase researchgate.netnih.govmdpi.comnih.govresearchgate.netnih.govmicrobiologyresearch.orgapsnet.orgnih.govmicrobiologyresearch.org. It acts as a mechanism-based inhibitor, targeting the ATP-dependent carboxylate-amine ligase family enzyme nih.govacs.org. Studies have shown that TβL irreversibly inactivates both the chloroplast and cytosolic forms of GS in plants like pea (Pisum sativum L.) at equal rates nih.gov.

Time-Dependent Inactivation Kinetics of GS

The inactivation of glutamine synthetase by TβL is a time-dependent process rsc.orgrsc.orgresearchgate.netnih.govberkeley.edu. Research indicates that the inactivation requires the presence of ATP nih.govnih.govacs.orgberkeley.edu. The inactivation rate can be influenced by the presence of substrates; glutamate (B1630785) and low levels of ammonia (B1221849) (<2 millimolar) can slow the rate of inactivation, while high levels of ammonia (5, 20, and 50 millimolar) can accelerate it nih.gov. The inactivation also proceeds faster as the pH increases from 6.5 to 7.5 nih.gov.

Data on the time-dependent inactivation of glutamine synthetase activity in tobacco leaves treated with this compound illustrate this kinetic aspect. Following infiltration with a this compound solution, GS activity was significantly reduced within hours. researchgate.netresearchgate.net

| Time After Treatment (h) | Glutamine Synthetase Activity (% of Control) |

| 1 | Detectably reduced |

| 4 | ~5% |

| 28 | <3% |

Data compiled from research findings on this compound effects on Nicotiana tabacum. researchgate.netresearchgate.net

The irreversible nature of this inhibition has been demonstrated through experiments where enzyme activity could not be recovered by dialysis, acetone (B3395972) precipitation, or incubation with crude cell lysate. microbiologyresearch.orgmicrobiologyresearch.org

Biochemical and Physiological Consequences of GS Inhibition

The irreversible inhibition of glutamine synthetase by TβL has profound biochemical and physiological consequences for the plant, primarily disrupting nitrogen metabolism. researchgate.netresearchgate.netontosight.ai

The main consequence of GS inhibition is the abnormal accumulation of ammonia in plant tissues researchgate.netnih.govmdpi.comnih.govresearchgate.netresearchgate.netapsnet.org. GS is crucial for assimilating ammonia into glutamine, and its inhibition blocks this vital pathway nih.govresearchgate.netnih.gov. This accumulation of ammonia is a key factor contributing to the characteristic chlorosis observed in affected plants researchgate.netnih.govmdpi.comnih.gov.

Detailed research findings highlight the link between GS inhibition, ammonia accumulation, and symptom development. Studies on tobacco leaves treated with this compound showed a rapid loss of GS activity followed by the accumulation of ammonia researchgate.netresearchgate.net. The accumulation of ammonia was found to be quantitatively accounted for by the inhibition of ammonia assimilation resulting from the loss of GS activity researchgate.net.

The accumulation of ammonia is particularly detrimental because it disrupts the photorespiratory nitrogen cycle, a process that is essential for reassimilating ammonia generated during photorespiration researchgate.netresearchgate.net. When GS is inhibited, this cycle is interrupted, leading to a buildup of toxic levels of ammonia researchgate.netresearchgate.net. This disruption, rather than a direct inhibition of nitrogen assimilation from external sources, appears to be the primary cause of the chlorotic symptoms researchgate.netresearchgate.net. High carbon dioxide concentrations and inhibitors of photosynthesis have been shown to suppress ammonia production in this compound-treated tissue, supporting the hypothesis that the accumulated ammonia is linked to photorespiration researchgate.netresearchgate.net.

Furthermore, the inhibition of GS and subsequent ammonia accumulation can lead to a decrease in glutamine levels, which can affect other metabolic pathways and potentially enhance nitrogen fixation in symbiotic relationships, as observed in studies with Medicago sativa infested with P. syringae pv. tabaci oup.com.

The disruption of nitrogen metabolism also impacts photosynthesis. In tobacco leaves treated with this compound, photosynthesis was rapidly inhibited in illuminated tissue following GS inactivation and ammonia accumulation researchgate.net. This inhibition was associated with a reduction in quantum efficiency and subsequent losses in leaf pigments, particularly chlorophyll (B73375) a, contributing to the chlorotic symptoms researchgate.net.

| Consequence | Mechanism | Observed Effect |

| Ammonia Accumulation | Inhibition of Glutamine Synthetase, blocking ammonia assimilation. | Buildup of toxic ammonia levels in plant tissue. researchgate.netnih.govmdpi.comnih.govresearchgate.netresearchgate.netapsnet.org |

| Disruption of Photorespiration | Interruption of the photorespiratory nitrogen cycle. | Ammonia accumulation linked to photorespiration. researchgate.netresearchgate.net |

| Chlorosis | Ammonia toxicity and disruption of cellular processes. | Yellowing of leaves. researchgate.netnih.govmdpi.comnih.gov |

| Inhibition of Photosynthesis | Indirect effect likely due to ammonia accumulation and cellular damage. | Reduced quantum efficiency, chlorophyll loss. researchgate.net |

| Altered Nitrogen Metabolism | Decreased glutamine levels, potential impact on other pathways. | Can influence processes like nitrogen fixation. oup.com |

Summary of key biochemical and physiological consequences.

Accumulation of Ammonium (B1175870) in Plant Cells

The primary biochemical target of tabtoxinine-β-lactam (TβL) is glutamine synthetase (GS) jabonline.inmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netacs.orgmicrobiologyresearch.orgresearchgate.netmdpi.com. GS catalyzes the ATP-dependent conversion of glutamate and ammonia into glutamine, a crucial step in the assimilation of inorganic nitrogen and the detoxification of ammonia jabonline.inacs.orgmicrobiologyresearch.org. Inhibition of GS by TβL, which acts as a time- and ATP-dependent inhibitor, leads to a significant and aberrant build-up of ammonia within plant cells jabonline.inmdpi.comresearchgate.netresearchgate.netacs.orgresearchgate.net. This accumulation of free ammonia is toxic to plant tissues jabonline.inmdpi.comresearchgate.netresearchgate.netresearchgate.netmdpi.com.

Research has demonstrated a clear inverse relationship between glutamine synthetase activity and ammonia levels in this compound-treated leaves researchgate.net. For instance, infiltration of tobacco leaves with this compound resulted in a rapid loss of GS activity, reaching approximately 5% of control levels within 4 hours, which was accompanied by the accumulation of ammonia researchgate.net.

The accumulation of ammonium can be attributed to the continued production of ammonia through processes like photorespiration and nitrate (B79036) reduction, while its primary assimilation pathway via GS is blocked researchgate.netebi.ac.uk. Studies using isotopic labeling have shown that exogenous ammonia assimilation into protein is rapidly inhibited in cells exposed to this compound, correlating with a decline in GS activity and the accumulation of extracellular ammonia researchgate.net.

Disruption of Plant Nitrogen Metabolism and Amino Acid Homeostasis

The disruption of nitrogen metabolism by this compound results in altered levels of various amino acids. Studies on oat leaves treated with this compound showed a marked decrease in the concentrations of alanine, aspartate/asparagine, and glutamate/glutamine, while the levels of several other amino acids increased researchgate.net. This imbalance in amino acid pools can have widespread effects on cellular processes, including protein synthesis and the synthesis of defense-related compounds researchgate.netnih.gov. The toxic levels of accumulated ammonium also contribute to the disruption of primary metabolism mdpi.com.

Amino acid homeostasis is intricately linked with plant immune signaling, and the alterations caused by this compound can therefore influence the plant's response to infection nih.gov. Pathogens, including P. syringae, can manipulate plant nitrogen metabolism and amino acid availability to their advantage nih.govapsnet.org.

Impact on Photosynthesis and Chlorophyll Degradation

This compound significantly impacts photosynthesis and leads to chlorophyll degradation, which is a hallmark symptom of wildfire disease (chlorosis) researchgate.netapsnet.orgmdpi.comresearchgate.net. The inhibition of photosynthesis in this compound-treated tissues is rapid, particularly under illumination researchgate.net. This inhibition is associated with the increase in intercellular ammonia levels resulting from GS inactivation researchgate.net.

The rapid inhibition of photosynthesis in green tissue is characterized by reduced quantum efficiency, suggesting a lesion in the light reactions of photosynthesis researchgate.net. As chlorosis develops, photosynthesis becomes limited by the reduced chlorophyll content researchgate.net. Chlorophyll degradation can occur due to the direct effects of this compound or as a mechanism to prevent excess light absorption and protect the photosystems under compromised conditions apsnet.org. The loss of leaf pigments, particularly chlorophyll a, is observed, leading to a decline in the chlorophyll a/b ratio, indicative of photochemical destruction researchgate.net.

While this compound's primary target is GS, leading to indirect effects on photosynthesis via ammonia accumulation, some studies have explored direct effects on photosynthetic machinery. However, research indicates that ribulose-1,5-bisphosphate carboxylase (RuBisCO) activity in living cells is not directly affected by this compound, although it has been reported to be inactivated by purified this compound in vitro researchgate.net. The disruption of photosynthetic processes and chlorophyll content are key contributors to the visible chlorotic symptoms researchgate.netapsnet.org.

Cellular Responses to this compound Exposure in Host Plants

Exposure to this compound elicits a range of cellular responses in host plants, leading to characteristic disease symptoms and modulating host defense mechanisms.

Induction of Chlorosis and Necrotic Lesions

One of the most recognizable symptoms of this compound activity is the induction of chlorosis, which appears as a yellowing of leaf tissue jabonline.inwikipedia.orgresearchgate.netnih.govapsnet.orgoup.com. This chlorosis often forms a distinctive halo surrounding necrotic lesions, the dead plant tissue caused by the bacterial infection jabonline.innih.govapsnet.org. This combination of a necrotic center with a chlorotic halo is characteristic of wildfire disease caused by P. syringae pv. tabaci jabonline.inresearchgate.netapsnet.org.

The chlorosis is directly linked to the degradation of chlorophyll and the disruption of photosynthesis caused by the accumulation of ammonia following GS inhibition jabonline.inmdpi.comresearchgate.netresearchgate.netresearchgate.netmdpi.com. The light-dependent nature of the chlorotic effect is a characteristic feature of tabtoxins apsnet.org. Toxin-producing strains of P. syringae are responsible for causing these necrotic spots with encircling yellow halos jabonline.in. In some pathosystems, this compound is required for both the development of chlorosis and the formation of necrotic lesions wikipedia.orgresearchgate.net.

Modulation of Host Defense Responses

Plant pathogens, including Pseudomonas syringae, employ various virulence factors, such as toxins and Type III effectors, to suppress host defense responses and facilitate infection nih.govnih.govresearchgate.netmdpi.com. This compound, as a virulence factor, contributes to increased disease severity mdpi.comresearchgate.net. While the direct mechanisms by which this compound specifically modulates host defense signaling are still an area of research, its impact on plant metabolism, particularly nitrogen and amino acid homeostasis, is likely to play a role nih.gov.

The plant's immune response is tightly intertwined with its metabolic state, and pathogens can actively reprogram host metabolism to their benefit nih.govapsnet.org. The disruption of amino acid homeostasis by this compound could interfere with defense-related pathways that rely on specific amino acids or nitrogen compounds nih.gov. Additionally, the stress induced by ammonia accumulation and photosynthetic inhibition can influence plant signaling pathways.

Genetic and Environmental Regulation of Tabtoxin Production

Global Regulatory Systems Affecting Tabtoxin Biosynthesis

Regulation of this compound production involves global regulatory genes that respond to various signals.

Role of lemA (gacS) Gene in this compound Production Regulation

The lemA gene, now known as gacS, is a key global regulatory gene involved in the regulation of this compound production in Pseudomonas syringae mdpi.comnih.govnih.gov. lemA (gacS) belongs to a family of two-component regulatory genes (gacA/gacS) that play a role in pathogenesis mdpi.comresearchgate.netresearchgate.net. Studies using mutagenesis have shown that a functional lemA gene is required for this compound biosynthesis nih.govebi.ac.uk. Insertions within the lemA gene in P. syringae pv. coronafaciens resulted in mutants that did not produce this compound nih.gov. Northern hybridization experiments indicated that a functional lemA gene is necessary for the detection of a transcript produced from the tblA locus, which is located in the this compound biosynthetic region nih.govebi.ac.uk. This suggests that the regulation of this compound production by lemA likely occurs at the transcriptional level nih.govebi.ac.uk.

Transcriptional Control of tblA Locus

The tblA gene is located within the this compound biosynthetic gene cluster and is required for this compound production mdpi.comresearchgate.netresearchgate.net. The tblA gene encodes a product with an amino acid sequence that does not show similarity to known polypeptides mdpi.comresearchgate.net. Transcriptional analysis has indicated that the tblA gene is regulated by the lemA (gacS) gene via mRNA mdpi.comresearchgate.net. While regulation at the transcriptional level is suggested, post-transcriptional effects, such as message stability, have not been ruled out mdpi.comresearchgate.netresearchgate.net. Mutations in genes located upstream of tblA did not inhibit the production of its transcript or prevent this compound production, suggesting that tblA may not be part of a large operon and might have its own promoter researchgate.netresearchgate.net. Operon fusion data also supported the presence of a relatively strong promoter separate from the tblA gene researchgate.net.

Environmental Signals Influencing this compound Accumulation

Environmental factors significantly impact the quantity of this compound produced by Pseudomonas syringae.

Influence of Nitrogen Sources on this compound Production

The availability and type of nitrogen sources in the growth medium significantly affect the growth of P. syringae pv. tabaci and the amount of this compound produced wikipedia.orgebi.ac.uk. Studies using a defined basal medium have shown that both bacterial growth and this compound synthesis are influenced by nitrogen sources wikipedia.orgebi.ac.uk. Nitrate (B79036) (KNO₃) has been found to be a better nitrogen source for this compound production compared to ammonium (B1175870) chloride (NH₄Cl) wikipedia.orgebi.ac.uk.

Adding certain amino acids can also influence this compound production. Supplementation with threonine or lysine (B10760008) has been shown to decrease the amount of this compound produced, while serine had no effect ebi.ac.uk.

Research has also indicated that choline (B1196258), betaine, or dimethylglycine, when used as nitrogen sources, can significantly increase this compound production in a P. syringae strain, with increases of at least 150% observed conicet.gov.arscirp.orgscirp.org. Choline may also promote this compound production when added as an osmoprotectant in hyperosmolar culture media conicet.gov.arscirp.orgscirp.org. These findings suggest that choline and its derivatives may act as plant signals that contribute to the establishment of infection by this compound-producing P. syringae strains conicet.gov.arscirp.orgscirp.org.

Effects of Temperature on this compound Biosynthesis

Temperature is a crucial environmental factor that regulates the production of various Pseudomonas syringae phytotoxins, although the specific impact on this compound is less extensively documented compared to other toxins like phaseolotoxin (B1679767) and coronatine (B1215496) nih.govasm.org. Phaseolotoxin production, for instance, is optimally produced at lower temperatures (18–22 °C) and is significantly reduced at higher temperatures (28 °C) researchgate.netmdpi.comresearchgate.net. While the search results did not provide specific data tables detailing the effect of temperature on this compound production, it is generally recognized that environmental factors, including temperature, control the activation of phytotoxin synthesis in P. syringae nih.govasm.org.

Plant Signal Molecules as Inducers or Repressors

Plant signal molecules can influence the production of phytotoxins in Pseudomonas syringae nih.govasm.org. While much of the research on plant signal molecules inducing toxin production has focused on other P. syringae toxins like syringomycin (B1172496) (induced by phenolic glycosides like arbutin) researchgate.net, there is evidence suggesting that certain plant compounds can also impact this compound production. As mentioned in the section on nitrogen sources, choline and its derivatives, which are found in plants, have been proposed as plant signals that promote this compound production conicet.gov.arscirp.orgscirp.org. This indicates that P. syringae can perceive and respond to molecules released by the host plant, influencing toxin accumulation.

Mechanisms of Resistance and Detoxification to Tabtoxin

Bacterial Self-Protection Mechanisms in Tabtoxin Producers

The producing bacterium, Pseudomonas syringae, possesses multiple, overlapping mechanisms to protect itself from the toxic effects of its own product, primarily the active form, tabtoxinine-β-lactam (TβL). nih.govacs.orgacs.org These strategies involve enzymatic inactivation and sequestration of the toxin.

A key element in the self-protection of Pseudomonas syringae pv. tabaci is the this compound-resistance gene (ttr). jst.go.jpnih.gov This gene encodes the this compound-resistance protein (TTR), which provides a direct method of detoxification. nih.gov The ttr gene has been successfully isolated and expressed in other organisms, such as Escherichia coli for study, and has been used to create transgenic plants resistant to this compound. acs.orgjst.go.jpnih.gov The purified TTR protein has an apparent molecular mass of approximately 21 kDa and an isoelectric point (pI) of 6.6. nih.gov

Table 1: Properties of this compound-Resistance Protein (TTR)

| Property | Value/Description | Source(s) |

| Encoding Gene | ttr | jst.go.jpnih.gov |

| Function | Detoxification of tabtoxinine-β-lactam (TβL) | nih.gov |

| Molecular Mass | ~21 kDa | nih.gov |

| Isoelectric Point (pI) | 6.6 | nih.gov |

| Enzymatic Class | Acetyltransferase | nih.govnih.gov |

The TTR protein functions as an acetyltransferase. nih.govnih.gov Its specific role is to detoxify the active form of the toxin, TβL. It accomplishes this by catalyzing the acetylation of the α-amino group of TβL. nih.govacs.orgacs.org This modification renders the molecule inactive, preventing it from inhibiting the bacterium's own glutamine synthetase. A crucial aspect of this mechanism's specificity is that TTR acetylates the free amino acid TβL but not the dipeptide form, this compound (TβL-Thr). nih.govacs.orgacs.org This ensures that the exported, prodrug form of the toxin remains intact while the toxic, intracellular form is neutralized for self-protection. nih.gov

Another primary self-protection strategy involves the enzyme TblF, a dipeptide ligase. nih.govacs.org The function of TblF is to convert the nascent, toxic TβL within the bacterial cell into the non-toxic dipeptide, this compound (TβL-Thr), by ligating it with the amino acid threonine. nih.govnih.gov This dipeptide is not recognized by glutamine synthetase and is therefore harmless to the producer. acs.orgacs.org

This process serves a dual purpose. Firstly, it acts as a self-protection mechanism by "sweeping" up any toxic TβL that is present in the cytoplasm. acs.org Secondly, it facilitates a "Trojan Horse" strategy of infection. nih.govacs.org The harmless this compound dipeptide is secreted from the bacterial cell and subsequently taken up by plant cells through dipeptide permeases. nih.govresearchgate.net Once inside the plant cell, peptidases cleave the dipeptide, releasing the active TβL to inhibit the plant's glutamine synthetase. nih.govacs.org

Table 2: Key Enzymes in P. syringae Self-Protection

| Enzyme | Gene | Function | Mechanism of Protection |

| This compound-Resistance Protein (TTR) | ttr | Acetyltransferase | Inactivates TβL via acetylation of the α-amino group. nih.govacs.orgacs.org |

| TblF | tblF | Dipeptide Ligase | Converts toxic TβL to the non-toxic dipeptide this compound (TβL-Thr). nih.govnih.gov |

β-lactam antibiotics are typically inactivated by β-lactamase enzymes, which hydrolyze the characteristic four-membered β-lactam ring. nih.gov Although P. syringae is known to produce at least three different β-lactamases, this common resistance mechanism is ineffective against its own toxin. researchgate.netrsc.org Both TβL and its dipeptide prodrug, this compound, have been shown to evade the action of all major classes of β-lactamase enzymes. researchgate.netrsc.org This makes TβL a "stealth" β-lactam, overcoming the primary mechanism of resistance seen for traditional β-lactam antibiotics and ensuring its efficacy as a toxin. rsc.org

Plant Resistance Strategies Against this compound

Plants are not passive victims and have evolved a range of defense mechanisms to combat pathogens and their toxins. Resistance can be broadly categorized as non-host resistance, which provides immunity to all members of a plant species against a particular pathogen, or host resistance, which is specific to certain cultivars or races. ijoear.com

Plants possess an innate immune system that can recognize pathogens and activate defense responses. ijoear.com A common defense is the hypersensitive response (HR), a form of programmed cell death at the infection site to limit the pathogen's spread. nih.gov However, successful pathogens like P. syringae can produce virulence factors, including toxins like this compound, to suppress these defenses. nih.gov

Natural plant resistance to toxins can involve several strategies:

Detoxification: Plants can produce enzymes that modify and detoxify harmful compounds. While the ttr gene provides a clear example of detoxification in the producing bacterium, plants also possess vast families of enzymes (such as glycosyltransferases, glutathione (B108866) S-transferases, and cytochrome P450s) capable of modifying secondary metabolites, which could potentially alter and neutralize toxins.

Target Modification: Resistance could arise from mutations in the target protein (in this case, glutamine synthetase) that prevent the toxin from binding effectively while preserving the enzyme's essential function.

Sequestration: Plants may be able to transport the toxin into the vacuole or sequester it in the cell wall, effectively isolating it from its target in the cytoplasm or chloroplasts.

Production of Antimicrobial Compounds: As part of their defense, plants produce a vast array of low-molecular-mass natural products, also known as secondary metabolites. davidmoore.org.uk These compounds, which include phytoalexins and phytoanticipins, can have broad-spectrum antimicrobial activity and may contribute to general resistance against pathogens, even if not directly neutralizing the toxin itself. davidmoore.org.uk

The evolution of these natural resistance mechanisms is part of the ongoing co-evolutionary arms race between plants and their pathogens. davidmoore.org.uk

Genetic Engineering for this compound Resistance in Transgenic Plants

The development of transgenic plants resistant to this compound has been a significant area of research, primarily focusing on the introduction of genes that can neutralize the toxin's effects. The most prominent strategy involves the expression of a bacterial detoxifying gene, ttr, in susceptible plant species.

In seminal research, the ttr gene from Pseudomonas syringae pv. tabaci, the this compound-producing bacterium, was isolated and transferred into tobacco (Nicotiana tabacum) plants. When these genetically modified plants were subsequently infected with a this compound-producing strain of P. syringae pv. tabaci, they did not exhibit the characteristic chlorotic halos that are symptomatic of the wildfire disease in non-transgenic control plants. mdpi.comresearchgate.net This outcome strongly indicated that the expression of the ttr gene within the plant cells conferred resistance to the phytotoxic effects of this compound. mdpi.comresearchgate.net

Further studies have confirmed that the product of the ttr gene is an enzyme that functions as an acetyltransferase. researchgate.net This enzyme specifically inactivates tabtoxinine-β-lactam (TβL), the active form of this compound, through acetylation. mdpi.com This detoxification prevents TβL from inhibiting its target enzyme, glutamine synthetase, thereby protecting the plant from the cytotoxic accumulation of ammonia (B1221849) and subsequent cell death and chlorosis. mdpi.com

It is important to note the specificity of this resistance mechanism. Research comparing the ttr gene with other detoxifying genes, such as the bar gene which confers resistance to the herbicide phosphinothricin (B1261767) (PPT), has shown a lack of cross-resistance. usda.gov Transgenic plants expressing the bar gene, while resistant to PPT (another glutamine synthetase inhibitor), remained susceptible to this compound. usda.gov This highlights the specific enzymatic action of the TTR protein on the this compound molecule.

Expression of Bacterial Detoxifying Genes in Host Plants

A key strategy for engineering resistance to bacterial diseases in plants involves transforming the host plant with a gene from the pathogen itself that encodes a toxin-detoxifying enzyme. uliege.be This approach leverages the pathogen's own self-protection mechanism for the benefit of the plant. In the case of this compound, the producing organism, Pseudomonas syringae, must protect itself from the toxin it synthesizes. It achieves this through the expression of the this compound resistance gene (ttr). uliege.be

The ttr gene encodes an acetyltransferase that specifically acetylates this compound, converting it into a non-toxic form. mdpi.comuliege.be By transferring this bacterial gene into the plant genome, scientists enable the plant to produce the detoxifying enzyme. When the plant is then attacked by P. syringae, and this compound is released, the enzyme present in the plant cells can neutralize the toxin before it causes harm. uliege.be

The successful expression of the ttr gene in tobacco plants, leading to a significant reduction in disease symptoms, serves as a prime example of this approach. uliege.be The transgenic plants effectively gained the ability to detoxify the bacterial weapon, demonstrating the viability of using pathogen-derived genes to create disease-resistant crops.

Table 1: Research Findings on Genetic Engineering for this compound Resistance

| Detoxifying Gene | Source Organism | Transgenic Host Plant | Mechanism of Action | Outcome |

|---|

Evolutionary Aspects of this compound Resistance Genes

The evolutionary history of this compound resistance genes is intricately linked to the biosynthesis genes and is characterized by horizontal gene transfer (HGT). mdpi.com The genes responsible for both producing this compound and resisting its effects are typically organized in clusters. mdpi.com Analysis of these gene clusters reveals characteristics that are inconsistent with a purely vertical, or clonal, evolutionary path from a common ancestor. mdpi.com

Several lines of evidence support the role of HGT in the dissemination of these genes among bacterial populations:

Genomic Location: In Pseudomonas syringae BR2, the this compound biosynthetic gene cluster was found to reside at an att site, which is adjacent to the lysC tRNA gene. nih.gov Such sites are known as common integration points for mobile genetic elements like plasmids and bacteriophages, facilitating the transfer of genetic material between organisms.

Gene Cluster Mobility: The entire set of genes required for both this compound biosynthesis and resistance has been successfully transferred from a producing strain to a naive, non-producing strain of P. syringae using a single cosmid vector (pRTBL823). nih.gov The recipient bacterium was converted to a toxin-producing and resistant phenotype, demonstrating that the gene cluster is a mobile genetic unit. nih.gov These mobile DNA regions are often referred to as genomic islands. researchgate.net

Conservation Across Pathovars: The genetic region containing the this compound biosynthesis and resistance genes is highly conserved among different this compound-producing pathovars of P. syringae, even if the pathovars themselves are genetically distinct. nih.gov This suggests the spread of a common genetic module rather than independent evolution.

Associated Resistance Mechanisms: this compound resistance in some strains has been associated with a fragment containing a gene for a major facilitator superfamily (MFS) transporter, suggesting that multiple resistance strategies (detoxification and efflux) may be acquired together on these mobile genetic elements. nih.gov

This evidence collectively points to an evolutionary model where the genetic machinery for this compound production and resistance evolved as a unit that can be transferred horizontally, allowing different strains and pathovars of P. syringae to acquire this pathogenic trait. mdpi.com

Table 2: Evidence for Horizontal Gene Transfer in this compound Resistance Evolution

| Evidence | Description | Implication for Evolution |

|---|---|---|

| Gene Clustering | Biosynthesis and resistance genes (ttr) are located together in the bacterial genome. mdpi.com | Facilitates the co-transfer of both toxin production and self-immunity in a single event. |

| Genomic Integration Sites | The gene cluster is located at an att site near a tRNA gene, a common insertion point for mobile genetic elements. nih.gov | Strongly suggests that the entire gene region was acquired as a mobile element, such as a genomic island. researchgate.netnih.gov |

| Successful Experimental Transfer | The complete gene cluster was transferred to a naive bacterium on a cosmid, conferring both toxin production and resistance. nih.gov | Provides direct experimental proof that the gene cluster is mobile and can be horizontally transferred. |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tabtoxinine-β-lactam |

| Phosphinothricin |

| Acetyl-CoA |

| Glutamine |

| Ammonium (B1175870) |

| Serine |

Ecological and Pathological Roles of Tabtoxin in Plant Microbe Interactions

Tabtoxin as a Virulence Factor in Pseudomonas syringae Pathovars

This compound is a significant virulence factor for several pathovars of the bacterium Pseudomonas syringae. While not essential for the bacteria's ability to cause disease (pathogenicity), its production dramatically increases the severity of disease symptoms. nih.gov The toxin's primary mechanism of action is the inhibition of glutamine synthetase, a crucial enzyme in the nitrogen metabolism of plants. nih.gov This inhibition leads to a buildup of toxic ammonia (B1221849) levels and a depletion of glutamine, causing the characteristic chlorotic halos around infection sites. cabidigitallibrary.org

Contribution to Wildfire Disease Symptoms in Tobacco

In tobacco plants, Pseudomonas syringae pv. tabaci is the causative agent of a disease aptly named "wildfire." The name reflects the burnt appearance of heavily infected plants. usda.gov The most distinct symptom of wildfire disease is the development of small, water-soaked, dark brown to black necrotic lesions on the leaves, each surrounded by a much larger, bright yellow chlorotic halo. wikipedia.org This halo is a direct result of the diffusion of this compound from the site of bacterial infection into the surrounding leaf tissue. mdpi.com

The toxin is produced as a dipeptide, this compound, which is then hydrolyzed within the plant cell to its biologically active form, tabtoxinine-β-lactam (TBL). wikipedia.org TBL is the molecule that irreversibly inhibits glutamine synthetase. nih.gov The resulting accumulation of ammonia is highly toxic to the plant cells, leading to the breakdown of chlorophyll (B73375) and the development of the yellow halo. cabidigitallibrary.org As the disease progresses, these individual lesions can merge, leading to large necrotic patches and giving the leaves a scorched or burnt look. wikipedia.org The production of this compound is directly linked to the formation of these symptoms; mutant strains of P. syringae pv. tabaci that are unable to produce this compound still cause small necrotic spots but fail to produce the characteristic chlorotic halos. illinois.edu

Role in Disease Severity in Other Host Plants (e.g., Oats, Coffee)

The impact of this compound as a virulence factor extends beyond tobacco to other host plants, including oats and coffee.

Oats: Pseudomonas syringae pv. coronafaciens causes halo blight on oats. The symptoms are characterized by light green or yellowish halos around necrotic spots on the leaves. agroatlas.ru This pathovar also produces this compound, and the toxin is responsible for the formation of these halos by the same mechanism as in tobacco—inhibition of glutamine synthetase. cabidigitallibrary.org Research has shown that P. syringae pv. tabaci can also infect the root systems of oat plants, leading to the death of normal oat seedlings due to the complete inactivation of their glutamine synthetases by the toxin. nih.gov However, some oat populations have been identified that exhibit tolerance, possessing leaf glutamine synthetases that are less sensitive to the toxin. nih.gov

Coffee: Bacterial blight of coffee, caused by Pseudomonas syringae pv. garcae, is another disease where this compound plays a key role. The disease manifests as leaf spots with prominent chlorotic haloes. cabidigitallibrary.orgscielo.br Studies have confirmed that P. syringae pv. garcae is a this compound-producing pathovar. usda.gov Interestingly, molecular and biological evidence suggests that P. syringae pv. garcae and P. syringae pv. coronafaciens are likely the same pathovar. usda.gov When the coffee pathogen P. syringae pv. garcae was tested on oat leaves, it produced symptoms indistinguishable from those caused by the oat pathogen P. syringae pv. coronafaciens, highlighting the central role of this compound in disease expression across different hosts. usda.gov

| Host Plant | Causal Pathovar | Disease Name | Role of this compound in Symptoms |

| Tobacco (Nicotiana tabacum) | P. syringae pv. tabaci | Wildfire Disease | Causes characteristic wide, yellow chlorotic halos around necrotic lesions. |

| Oats (Avena sativa) | P. syringae pv. coronafaciens | Halo Blight | Induces light green to yellow halos around leaf spots. |

| Coffee (Coffea arabica) | P. syringae pv. garcae | Bacterial Blight | Produces leaf spots surrounded by distinct chlorotic halos. |

| Bean (Phaseolus vulgaris) | P. syringae BR2 | Bean Wildfire-like Disease | Required for both chlorosis and lesion formation. wikipedia.org |

Non-Host Specificity of this compound's Phytotoxic Effects

A key characteristic of this compound is its lack of host specificity. nih.gov This means that the toxin can cause harmful effects and produce symptoms on a wide range of plant species, not just the specific hosts that the this compound-producing bacteria can infect and colonize. nih.gov The purified toxin, when applied to the leaves of non-host plants, can induce the same chlorotic symptoms seen in host plants. mdpi.com

This broad-spectrum activity is due to the fundamental nature of its target enzyme, glutamine synthetase. This enzyme is ubiquitous and essential for nitrogen metabolism in virtually all plants. nih.govnih.gov Because the target is highly conserved, the active form of the toxin, tabtoxinine-β-lactam, can effectively inhibit it regardless of the plant species. This contrasts with host-specific toxins, which typically have a very narrow range of activity because their target site is unique to a specific host plant or a small group of related plants. The non-host specific nature of this compound demonstrates that while the bacterium itself may have a limited host range, its toxic product has a much broader reach.

Interplay Between this compound and Other Virulence Factors

The ability of Pseudomonas syringae to cause disease is multifactorial, relying on a suite of virulence factors that work in concert. This compound is one component of this arsenal, which also prominently includes the Type III Secretion System (T3SS). The T3SS is a complex molecular syringe used by the bacterium to inject a variety of effector proteins directly into the host plant's cells. nih.gov These effectors are crucial for suppressing the plant's innate immune system, manipulating host cellular processes to the bacterium's advantage, and promoting pathogen growth. nih.govnih.gov

Ecological Advantage Conferred by this compound Production

The production of this compound likely confers a significant ecological advantage to the bacteria in their natural environment. As a potent antimicrobial agent, this compound can inhibit the growth of competing microorganisms in the phyllosphere (the surface of leaves) or the rhizosphere (the soil region around roots). nih.gov This antibiotic activity helps the this compound-producing P. syringae strain to establish and defend its niche against other bacteria and fungi that might be competing for the same limited space and nutrients. nih.govumass.edu

By creating a zone of inhibition around itself, the bacterium can secure resources and proliferate more effectively. This is a common strategy among microbes, which often produce secondary metabolites like bacteriocins to engage in "chemical warfare" with competitors. researchgate.net Furthermore, the tissue damage caused by this compound can lead to the leakage of nutrients from the plant cells, which the bacteria can then utilize for growth. mdpi.com This ability to modify its immediate environment to both exclude competitors and increase nutrient availability provides a clear fitness advantage, promoting the survival and propagation of the this compound-producing strain.

| Virulence Factor | Primary Function in Pathogenesis |

| This compound | Directly damages host tissue by inhibiting glutamine synthetase, leading to ammonia toxicity and chlorosis (visible symptoms). nih.gov |

| Type III Secretion System (T3SS) | Injects effector proteins into host cells to suppress plant immunity and manipulate cellular processes, enabling bacterial multiplication. nih.gov |

| Flagellar Motility | Enables the bacterium to move on the plant surface and locate entry points like stomata. nih.gov |

Advanced Methodologies for Tabtoxin Research

Genetic and Molecular Biology Techniques

Genetic manipulation has been a cornerstone in dissecting the tabtoxin biosynthetic pathway. A range of techniques has allowed researchers to identify and characterize the genes responsible for producing this β-lactam toxin.

Transposon mutagenesis is a powerful tool for creating random mutations within a bacterial genome, enabling the identification of genes associated with a specific phenotype. In the study of this compound, this technique has been pivotal. By using transposons, such as Tn5, researchers have generated libraries of mutants in this compound-producing strains of Pseudomonas syringae. frontiersin.orgmdpi.com These mutants are then screened for the loss of toxin production (a Tox- phenotype).

A key study subjected Pseudomonas syringae BR2, a causal agent of bean wildfire disease, to Tn5 mutagenesis. nih.gov This led to the isolation of several mutants incapable of producing this compound. nih.gov Subsequent analysis revealed that in some of these mutants, the Tn5 insertions were physically linked. nih.gov Crucially, these particular mutants retained their resistance to tabtoxinine-β-lactam, the active form of the toxin. nih.gov By cloning the wild-type DNA corresponding to the region of the transposon insertion, researchers were able to restore toxin production in the mutants. nih.gov This confirmed that the disrupted gene was indeed involved in this compound biosynthesis. Further use of this cloned DNA as a hybridization probe showed that this genetic region is highly conserved among different this compound-producing pathovars of P. syringae. nih.gov

Table 1: Key Findings from Transposon Mutagenesis of P. syringae BR2

| Mutagenesis Tool | Organism | Phenotype Screened | Key Outcome | Significance |

|---|

Marker exchange mutagenesis, also known as allelic exchange, is a method for creating targeted gene knockouts. nih.govaddgene.org This technique allows for the precise deletion or replacement of a specific gene with a selectable marker, such as an antibiotic resistance cassette. While transposon mutagenesis creates random insertions, marker exchange offers a directed approach to investigate the function of a particular gene once its sequence is known.

The general process involves constructing a "suicide" plasmid in a host like E. coli. This plasmid contains a copy of the target gene that has been disrupted by an antibiotic resistance marker, flanked by DNA sequences homologous to the regions upstream and downstream of the target gene in the bacterial chromosome. The plasmid is then transferred to the target bacterium, such as P. syringae. Through a two-step homologous recombination process, the wild-type gene on the chromosome is replaced by the disrupted, antibiotic-resistant version from the plasmid. nih.gov This method is invaluable for confirming the role of individual genes within the this compound biosynthetic cluster identified through methods like transposon mutagenesis. By systematically knocking out each putative biosynthetic gene, researchers can determine its specific role in the pathway.

Once the this compound biosynthetic gene cluster was identified, gene cloning and heterologous expression became essential tools for its further study. These techniques involve isolating the entire gene cluster and introducing it into a non-toxin-producing (naive) host organism to see if it gains the ability to produce this compound.

In a landmark experiment, the complete this compound biosynthetic and resistance region was cloned into a cosmid designated pRTBL823. nih.gov This cosmid was then introduced into deletion mutants of P. syringae BR2 that had lost the ability to produce the toxin, successfully restoring toxin production and resistance. nih.gov More significantly, when pRTBL823 was transferred to P. syringae Cit7, a this compound-naive epiphyte, the recipient strain was converted to a this compound-producing and resistant organism. nih.gov This demonstrated that the cloned cosmid contained all the necessary genetic information for both the synthesis of this compound and for self-protection against its toxic effects. nih.gov Heterologous expression is a powerful confirmation that an entire biosynthetic pathway has been identified and allows for the study of the pathway in a clean genetic background, away from its native regulatory network. nih.govmdpi.comnih.gov

To understand how the expression of this compound biosynthetic genes is regulated, researchers can employ reporter gene fusions. This technique involves fusing the promoter region of a this compound gene to a reporter gene whose product is easily measurable, such as β-galactosidase (lacZ) or β-glucuronidase (gusA). researchgate.netnih.gov The resulting construct is then introduced into P. syringae.

The level of expression of the reporter gene, which can be quantified through simple enzymatic assays, serves as a direct proxy for the activity of the this compound gene promoter under different environmental conditions or in different genetic backgrounds. nih.gov For example, by creating a fusion of the promoter of a key biosynthetic gene to gusA, one could study how factors like temperature, nutrient availability, or plant signals influence the transcription of the this compound genes. researchgate.net While specific studies applying this technique to the this compound promoter are not widely documented, it is a standard and powerful tool used for analyzing gene regulation in Pseudomonas syringae and would be directly applicable to dissecting the regulatory network governing this compound production. nih.govresearchgate.net

Biochemical and Metabolomic Approaches

Parallel to genetic studies, biochemical and metabolomic approaches are crucial for understanding the function of the enzymes involved in the this compound pathway and the toxin's mechanism of action.

The primary target of tabtoxinine-β-lactam, the active form of this compound, is the enzyme glutamine synthetase (GS). Therefore, assays that measure GS activity are fundamental to studying the toxin's inhibitory mechanism. A widely used method is a coupled spectrophotometric assay. researchgate.net

In this assay, the activity of glutamine synthetase is measured by monitoring the production of ADP, one of the byproducts of the reaction where glutamate (B1630785) and ammonia (B1221849) are converted to glutamine. The production of ADP is coupled to the activity of two other enzymes, pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), in the presence of their respective substrates. PK uses the ADP produced by GS to convert phosphoenolpyruvate (B93156) to pyruvate. LDH then reduces pyruvate to lactate, a process that simultaneously oxidizes NADH to NAD+. The decrease in NADH concentration can be monitored by measuring the absorbance of light at 340 nm. researchgate.net

This continuous assay allows for real-time measurement of GS activity and its inhibition by tabtoxinine-β-lactam. researchgate.net Studies using this method have demonstrated that tabtoxinine-β-lactam is a time- and ATP-dependent inhibitor of glutamine synthetase. researchgate.net The enzyme actually phosphorylates the toxin, which then forms a stable, non-covalent complex that mimics the reaction's transition state, thereby potently inhibiting the enzyme. researchgate.net

Table 2: Components of a Coupled Spectrophotometric Assay for Glutamine Synthetase Activity

| Component | Role in the Assay |

|---|---|

| Glutamine Synthetase (GS) | The enzyme of interest; its activity is being measured. |

| Glutamate, NH₄Cl, ATP | Substrates for the GS reaction. |

| Tabtoxinine-β-lactam | The inhibitor being studied. |

| Pyruvate Kinase (PK) | Couples ADP production to pyruvate formation. |

| Lactate Dehydrogenase (LDH) | Couples pyruvate formation to NADH oxidation. |

| Phosphoenolpyruvate (PEP) | Substrate for PK. |

Analysis of Nitrogen-Containing Metabolites in Affected Plants

The phytotoxin this compound, and its active form tabtoxinine-β-lactam, fundamentally disrupts nitrogen metabolism in susceptible plants by targeting glutamine synthetase (GS). nih.govscispace.com This enzyme is central to the assimilation of ammonia into organic compounds. scispace.comresearchgate.net Inhibition of GS leads to a cascade of metabolic consequences, primarily the rapid accumulation of ammonia and a depletion of key nitrogen-containing compounds. scispace.comuea.ac.uk

Advanced methodologies to study these effects involve the precise measurement of various nitrogenous metabolites. A common approach is the quantification of glutamine synthetase and nitrate (B79036) reductase (NR) activity. In studies on Avena sativa (oat) seedlings, inoculation with this compound-producing Pseudomonas syringae pv. tabaci resulted in a decline of root GS activity to less than 10% of control levels within three days. nih.gov Concurrently, total nitrate uptake and in vivo NR activity were observed to decrease by approximately 50%. nih.gov

Further analysis involves quantifying the concentration of ammonia and other amino acids. In isolated cells of Asparagus sprengeri and leaves of Nicotiana tabacum treated with this compound, a significant accumulation of extracellular ammonia was recorded, directly linked to the inhibition of GS. scispace.comuea.ac.uk This accumulation is a primary contributor to the chlorotic symptoms characteristic of wildfire disease. scispace.com The interruption of the photorespiratory nitrogen cycle is a key consequence of this ammonia buildup. scispace.comuea.ac.uk

Modern metabolomic techniques, particularly those based on mass spectrometry (MS) coupled with chromatographic separation (e.g., LC-MS/MS), offer a comprehensive view of the changes in the nitrogen-related metabolome. oup.combohrium.comoup.com These methods allow for the simultaneous quantification of a wide array of metabolites, including amino acids, biogenic amines, and their derivatives, providing a detailed snapshot of the plant's metabolic state following this compound exposure. oup.combohrium.com For instance, studies on tomato plants under varying nitrogen supply have demonstrated the power of these integrative analyses to correlate gene expression with changes in the levels of organic acids and amino acids. mdpi.com

Table 1: Effect of Tabtoxinine-β-Lactam on Nitrogen Metabolism in Avena sativa Roots

| Metabolic Parameter | Effect of T-β-L Treatment | Percentage Change | Reference |

|---|---|---|---|

| Glutamine Synthetase (GS) Activity | Significant Decrease | ~90% reduction | nih.gov |

| Nitrate Reductase (NR) Activity (in vivo) | Decrease | ~50% reduction | nih.gov |

| Total Nitrate Uptake | Decrease | ~50% reduction | nih.gov |

Biosynthetic Precursor Labeling Studies

Understanding the biosynthetic pathway of this compound is crucial for developing strategies to inhibit its production. Isotopic labeling is a powerful technique used to trace the incorporation of precursor molecules into the final structure of a secondary metabolite. wikipedia.org For this compound, and specifically its active moiety tabtoxinine-β-lactam, labeling studies have been instrumental in identifying its fundamental building blocks. nih.gov

Early research utilized ¹³C-labeled compounds, which were fed to this compound-producing bacteria, Pseudomonas syringae. The resulting tabtoxinine-β-lactam was then isolated, and the distribution of the ¹³C label was determined using nuclear magnetic resonance (NMR) spectroscopy. nih.gov This methodology allows for the precise mapping of atoms from a precursor to the product.

These studies revealed that the tabtoxinine-β-lactam molecule is assembled from several key precursors:

A four-carbon fragment derived from aspartic acid . nih.gov

A two-carbon unit originating from carbons 2 and 3 of pyruvic acid . nih.gov

The methyl group of the β-lactam moiety comes from L-methionine . wikipedia.org

The backbone of tabtoxinine-β-lactam is formed through the condensation of fragments from aspartate and pyruvate, in a manner that resembles the initial steps of the lysine (B10760008) biosynthetic pathway. nih.govwikipedia.org The side chain of the full this compound dipeptide is composed of L-threonine and L-aspartate. wikipedia.org Combining stable isotope labeling with advanced analytical techniques like high-resolution mass spectrometry (HRMS) and molecular networking can further automate the detection and structural elucidation of labeled compounds and their analogues. nih.govresearchgate.net

Table 2: Identified Biosynthetic Precursors of Tabtoxinine-β-Lactam

| Precursor Molecule | Contributes to | Method of Identification | Reference |

|---|---|---|---|

| Aspartic Acid | Four-carbon fragment of the β-lactam ring | ¹³C Labeling & NMR Spectroscopy | nih.gov |

| Pyruvic Acid | Two-carbon unit of the β-lactam ring | ¹³C Labeling & NMR Spectroscopy | nih.gov |

| L-Methionine | Methyl group of the β-lactam moiety | ¹³C Labeling | wikipedia.org |

| L-Threonine | Side chain of this compound | ¹³C Labeling | wikipedia.org |

Molecular Detection and Quantification of this compound

PCR-Based Detection of this compound Biosynthetic Genes (tblA, tabA)

The production of this compound is dependent on a specific cluster of biosynthetic genes. researchgate.netnih.gov The identification of these genes has enabled the development of rapid and specific molecular detection methods for this compound-producing strains of Pseudomonas syringae. Polymerase Chain Reaction (PCR) is a primary tool for this purpose, offering higher specificity and speed compared to traditional bioassays. nih.govoup.com

Research has focused on two key genes within the this compound biosynthetic cluster: tblA and tabA. researchgate.netnih.gov The tabA gene, also referred to as lysA-like, is believed to encode an enzyme that utilizes a substrate analogue from the lysine biosynthetic pathway. nih.gov The tblA gene is also essential for toxin production. researchgate.net

Specific oligonucleotide primers have been designed to amplify distinct regions of these genes. For example, PCR protocols have been developed that yield an 829-base pair (bp) product for the tblA gene and a 1020-bp product for the tabA gene. nih.govoup.com The presence of these amplification products is highly indicative of a strain's genetic capacity to produce this compound. nih.gov Studies have shown that these PCR assays are highly specific, successfully identifying known this compound-producing pathovars of P. syringae while yielding no amplification products from non-producing strains or other bacterial species. nih.govoup.com This method provides a reliable tool for distinguishing this compound-producing pathogens from other phytopathogenic bacteria that may cause similar chlorotic symptoms. oup.com

Bioassays Using Indicator Microorganisms (e.g., Escherichia coli)

Bioassays provide a functional method for detecting the presence of biologically active this compound. These assays rely on the principle that this compound (specifically, its active form, tabtoxinine-β-lactam) inhibits glutamine synthetase not only in plants but also in bacteria. nih.govoup.com Escherichia coli is a commonly used indicator organism for this purpose due to its sensitivity to the toxin. oup.comnih.gov

The standard procedure involves spotting the bacterial strain being tested onto a minimal medium agar (B569324) plate. After an incubation period to allow for toxin diffusion, the plate is overlaid with a culture of E. coli. oup.com If the tested strain produces this compound, a clear zone of growth inhibition will appear around it, indicating the toxin's antibacterial action. oup.com

The specificity of the assay can be confirmed by supplementing the overlay medium with glutamine. Since this compound's toxicity stems from the depletion of glutamine, the external addition of this amino acid rescues the E. coli from the inhibitory effects, and no inhibition zone is observed. oup.com While effective, bioassays are generally slower and less specific than molecular methods, as other secreted compounds could potentially inhibit the indicator organism's growth. nih.gov However, they are invaluable for confirming the production of a biologically active toxin, complementing the genetic information provided by PCR. researchgate.net

Quantitative Chromatographic Methods for this compound Analysis

For the precise quantification and verification of this compound and its derivatives, chromatographic methods are indispensable. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful analytical techniques used in this context. oup.combohrium.com While bioassays confirm biological activity, chromatography provides accurate data on the concentration and purity of the compound. nih.gov

In research settings, these methods are used to verify the authenticity and purity of this compound and tabtoxinine-β-lactam standards. The identity of the compounds is confirmed through a combination of their retention time during chromatographic separation and their mass-to-charge ratio (m/z) as determined by the mass spectrometer. nih.gov

Furthermore, LC-MS/MS is a leading methodology for the quantitative analysis of nitrogen-containing metabolites in plants affected by this compound. oup.combohrium.com This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. By developing methods that combine different chromatographic principles, such as hydrophilic interaction chromatography (HILIC) and reversed-phase (RP) chromatography, researchers can simultaneously analyze a broad spectrum of nitrogenous compounds, including amino acids and biogenic amines, from small amounts of plant material. bohrium.com This allows for a detailed quantitative assessment of the metabolic perturbations caused by this compound.

Structural Biology of this compound-Target Interactions

The biological activity of this compound stems from the irreversible inhibition of its molecular target, glutamine synthetase (GS), by its active form, tabtoxinine-β-lactam (TβL). nih.govresearchgate.netnih.gov Understanding the structural basis of this interaction is key to comprehending its potent inhibitory mechanism. Glutamine synthetase is a crucial enzyme in nitrogen metabolism, catalyzing the ATP-dependent conversion of glutamate and ammonia into glutamine. nih.govdyndns-wiki.com